N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide

MKK7 MAP2K7 Kinase inhibition

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a synthetic, multi-substituted benzamide derivative with the molecular formula C17H14FN3O3 and a molecular weight of 327.31 g/mol. The compound is characterized by a 5-fluoro-3-methyl-2-nitrobenzamide core bearing an N-benzyl-N-cyanomethyl substituent.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 1436326-18-9
Cat. No. B2574388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide
CAS1436326-18-9
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F
InChIInChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3
InChIKeyJLCYKARYMNZBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide (CAS 1436326-18-9): Chemical Identity and Research Classification for Procuring Labs


N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a synthetic, multi-substituted benzamide derivative with the molecular formula C17H14FN3O3 and a molecular weight of 327.31 g/mol . The compound is characterized by a 5-fluoro-3-methyl-2-nitrobenzamide core bearing an N-benzyl-N-cyanomethyl substituent . It is cataloged primarily as a research-use-only small molecule and has been identified in the scientific literature as a mitogen-activated protein kinase kinase 7 (MKK7; MAP2K7) inhibitor [1]. Its structural features—including the electron-withdrawing nitro and fluorine groups and the rigid cyanomethyl linker—distinguish it from simpler benzamide analogs, suggesting a specific design intent for kinase binding interactions.

Why N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide Cannot Be Simply Replaced by Other Benzamide or Kinase Inhibitor Building Blocks


Generic substitution fails because the specific arrangement of N-benzyl, N-cyanomethyl, 5-fluoro, 3-methyl, and 2-nitro substituents on the benzamide scaffold directly governs engagement with the intended biological target, MKK7 [1]. In MKK7 pharmacology, even minor structural variations profoundly alter kinase selectivity and downstream JNK signaling outcomes [1]. While many benzamide derivatives exist, the presence of the cyanomethyl group and the precise electron-deficient aromatic core (5-fluoro-3-methyl-2-nitro) create a unique pharmacophore that modulates hydrogen-bonding capacity and lipophilicity . Standard in-class analogs—such as unsubstituted benzamides or those lacking the nitro/fluorine pattern—are structurally incapable of replicating this interaction profile, and no data suggest they achieve comparable MKK7 inhibition. Therefore, procurement of a near-analog without verifying target-equivalent potency and selectivity data would invalidate comparative experimental results.

Quantitative Differentiation Guide: N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide vs. Closest Analogs


MKK7 Inhibitory Potency: Target Compound vs. Clinical-Stage MKK7 Inhibitor MSC2530818

The compound is annotated as an MKK7 inhibitor in the IUPHAR/BPS Guide to Pharmacology, providing a target-level classification [1]. In contrast, the clinical-stage MKK7 inhibitor MSC2530818 (an aminopyrimidine derivative) demonstrates a reported MKK7 IC50 in the low nanomolar range (e.g., <50 nM) [2]. While no direct biochemical IC50 value for the target compound is publicly disclosed at the time of this analysis, its structural assignment to the MKK7 inhibitor class establishes a functional baseline. The quantitative potency gap between the target compound's unquantified MKK7 activity and MSC2530818's validated nanomolar activity underscores that the two molecules are not potency-equivalent, despite shared target engagement. This evidence is cross-study comparable (class-level inference) and highlights a critical procurement consideration: the target compound's value lies in its distinct chemotype as a tool for MKK7 probe development rather than as a pre-optimized potent lead.

MKK7 MAP2K7 Kinase inhibition

Structural and Physicochemical Differentiation from the Parent Scaffold: 5-Fluoro-3-methyl-2-nitrobenzamide

A direct comparison between the target N-benzyl-N-(cyanomethyl) derivative and the simpler core molecule, 5-fluoro-3-methyl-2-nitrobenzamide, reveals pronounced physicochemical divergence critical for compound handling and experimental design. The core scaffold (CAS 1806492-80-7) possesses a molecular weight of 198.15 g/mol, a predicted pKa of ~14.66, and a predicted density of 1.41 g/cm³ . By contrast, the target compound, with its N-benzyl-N-cyanomethyl appendage, exhibits a molecular weight of 327.31 g/mol and a predicted topological polar surface area (tPSA) of approximately 83.2 Ų [1]. This 65% increase in molecular weight and the introduction of a polar cyanomethyl group significantly alter solubility, logP, and membrane permeability profiles relative to the parent core. These differences are directly relevant to solubility-limited assay preparation and cellular permeability in kinase-target engagement studies.

Physicochemical properties Structural comparison Building block

Cyanomethyl Moiety as a Differentiating Functional Group Among Benzamide Kinase Inhibitors

The N-cyanomethyl substituent distinguishes this compound from the vast majority of reported benzamide-based kinase inhibitors, which typically employ unsubstituted amide or simple N-alkyl groups. In published patent literature (e.g., WO2015078374), substituted benzamides are claimed for voltage-gated sodium channel inhibition, but the N-cyanomethyl variant is rare and is specifically associated with MKK7-targeted chemotypes rather than Nav channel pharmacology [1]. The nitrile group can act as a hydrogen-bond acceptor in the kinase hinge region, and its linear geometry imposes distinct conformational constraints compared to methyl or ethyl replacements. Class-level inference suggests that exchanging the cyanomethyl group for a simple alkyl chain would ablate or significantly reduce MKK7 binding interactions, as documented for analogous hinge-binding motifs in other kinase series [2]. This chemical feature is absent in close-in-class analogs such as N-benzyl-5-fluoro-3-methyl-2-nitrobenzamide, establishing functional group uniqueness as a selection criterion.

Functional group analysis Kinase hinge binding Cyanomethyl

Priority Research Application Scenarios for N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide (CAS 1436326-18-9)


MKK7 (MAP2K7) Tool Compound Development and SAR Exploration

As a structurally annotated MKK7 inhibitor, this compound is best deployed as a starting point for structure-activity relationship (SAR) studies aimed at developing selective MKK7 chemical probes. Given the absence of publicly reported quantitative IC50 data, its value lies in its unique N-cyanomethyl-benzamide pharmacophore, which can be systematically modified to probe MKK7 hinge-binding requirements [1]. Procurement for this purpose is justified when the goal is chemotype diversification, not immediate high-potency lead identification.

Comparative Physicochemical Profiling of Cyanomethyl-Benzamide Scaffolds

The compound's calculated logP (~3.32) and tPSA (~83.2 Ų) place it in a favorable drug-like chemical space for CNS permeability [2]. Research programs focused on optimizing CNS-exposure kinase inhibitors can use this compound to benchmark the effects of N-cyanomethyl substitution on membrane permeability and metabolic stability, directly against N-alkyl or N-aryl benzamide counterparts.

Negative Control or Selectivity Counter-Screen for Nav1.7 Benzamide Inhibitor Programs

Patent literature extensively describes N-substituted benzamides as voltage-gated sodium channel (Nav1.7) blockers [3]. Because the N-cyanomethyl variant is structurally distinct from the canonical Nav-active benzamides, it may serve as a valuable selectivity control compound in Nav1.7 inhibitor screening cascades, helping to establish that observed pharmacological effects are not attributable to off-target kinase activity.

Academic Kinase Selectivity Profiling Panels

For academic core facilities offering broad-panel kinase profiling services, inclusion of this compound in selectivity panels can help define the kinome-wide selectivity fingerprint of cyanomethyl-bearing benzamides. This application is supported by the compound's MKK7-focused annotation and the general need to expand chemotype coverage in public kinome profiling datasets [1].

Quote Request

Request a Quote for N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.